Azetidin-3-yl(4-methylpiperidin-1-yl)methanone 2,2,2-trifluoroacetate

Description

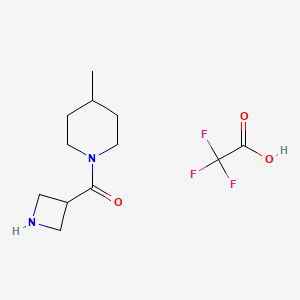

Azetidin-3-yl(4-methylpiperidin-1-yl)methanone 2,2,2-trifluoroacetate is a trifluoroacetate salt of a ketone-derived compound containing a strained azetidine (four-membered ring) and a 4-methylpiperidine (six-membered ring) moiety. Notably, analogous azetidine-containing compounds, such as 2-(azetidin-3-yl)pyridine 2,2,2-trifluoroacetate, have been synthesized but are listed as discontinued due to challenges in production or stability .

Properties

IUPAC Name |

azetidin-3-yl-(4-methylpiperidin-1-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.C2HF3O2/c1-8-2-4-12(5-3-8)10(13)9-6-11-7-9;3-2(4,5)1(6)7/h8-9,11H,2-7H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVIMVACDJHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via HATU Coupling

-

- Carboxylic acid derivative of 4-methylpiperidine (1.0 equiv)

- Azetidin-3-yl amine (1.0 to 2.0 equiv)

- HATU (1.1 equiv)

- N,N-diisopropylethylamine (DIPEA, 3.0 to 5.0 equiv)

- Solvent: Dimethylformamide (DMF), 0.2 M concentration

- Temperature: Room temperature

- Reaction time: Until complete consumption of starting materials (monitored by LC-MS or TLC)

-

- Dissolve the carboxylic acid and amine in DMF.

- Add DIPEA followed by HATU.

- Stir at room temperature until the reaction is complete.

- Dilute with ethyl acetate, wash with water and brine.

- Dry over sodium sulfate and concentrate.

- Purify the residue by silica gel chromatography or preparative HPLC.

This method is widely used for constructing the amide linkage in similar compounds, providing good yields and stereochemical integrity.

Salt Formation with Trifluoroacetic Acid

-

- Free base amide compound

- Trifluoroacetic acid (TFA)

- Solvent: Dichloromethane (CH2Cl2) or 1,4-dioxane

- Temperature: 0 °C to room temperature

- Reaction time: 10 minutes to 2 hours

-

- Dissolve the free base compound in CH2Cl2 or dioxane.

- Add TFA dropwise at 0 °C.

- Stir the mixture at room temperature for the required time.

- Remove solvents under reduced pressure.

- The trifluoroacetate salt precipitates or is isolated by crystallization or chromatography.

This step converts the amide into its trifluoroacetate salt, enhancing solubility and often improving biological properties.

Stereochemical Considerations

- The stereochemistry of the 4-methylpiperidine moiety is crucial for biological activity.

- Chiral resolution or stereoselective synthesis of 3-methylpiperidin-4-yl intermediates is performed prior to coupling.

- Diastereomeric purity is often confirmed by chiral chromatography and NMR analysis.

- The (R,S)-diastereomer has been shown to be significantly more potent than the (S,R)-diastereomer in related compounds, indicating the importance of stereochemical control during synthesis.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling (HATU) | Carboxylic acid + Azetidin-3-yl amine, HATU, DIPEA, DMF, rt | 65-75 | Monitored by LC-MS; purified by chromatography |

| Salt formation (TFA) | Free base + TFA, CH2Cl2 or dioxane, 0 °C to rt | >90 | Isolated as trifluoroacetate salt |

| Chiral resolution or synthesis | Chiral intermediates prepared via pivalate esters or other | Variable | Essential for stereochemical purity |

Analytical and Purification Techniques

- Purification: Silica gel chromatography using gradients of ethyl acetate in hexanes or reverse-phase preparative HPLC.

- Monitoring: Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS).

- Characterization: NMR spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS), and chiral HPLC for stereochemical analysis.

Summary of Key Research Findings

- The use of HATU coupling is effective for amide bond formation in the synthesis of Azetidin-3-yl(4-methylpiperidin-1-yl)methanone derivatives.

- Trifluoroacetate salt formation via TFA treatment is a straightforward method to obtain the final salt form, which is more suitable for pharmaceutical applications.

- Stereochemical control is critical for biological potency, with specific diastereomers showing markedly improved activity.

- The synthetic routes are adaptable for scale-up with modifications to avoid chiral separations in late stages.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-methylpiperidin-1-yl)methanone 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Central Nervous System Disorders

Azetidin-3-yl(4-methylpiperidin-1-yl)methanone 2,2,2-trifluoroacetate has shown potential in treating various central nervous system (CNS) disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to therapeutic effects in conditions such as depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of azetidine compounds exhibited significant antidepressant-like effects in rodent models. The study highlighted the importance of the piperidine moiety in enhancing bioactivity and receptor affinity .

Anticancer Activity

Recent investigations have explored the anticancer potential of azetidine derivatives. The trifluoroacetate group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes and target cancer cells.

Case Study:

In vitro studies have shown that azetidine-based compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A research article noted that these compounds inhibited cell proliferation by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Properties

The antimicrobial activity of azetidine derivatives has also been a focus of research. The presence of fluorine atoms in the structure is associated with increased potency against bacterial strains.

Case Study:

A study evaluated the antibacterial efficacy of azetidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications to the azetidine structure enhanced antimicrobial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Azetidin-3-yl(4-methylpiperidin-1-yl)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Azetidine vs. Piperidine Derivatives

- Azetidine Derivatives : The four-membered azetidine ring introduces significant ring strain, which can increase reactivity compared to five- or six-membered analogs. For example, 2-(azetidin-3-yl)pyridine 2,2,2-trifluoroacetate (discontinued) shares the azetidine core but replaces 4-methylpiperidine with pyridine, altering electronic and steric properties .

- The 4-methyl group on the piperidine ring further modulates steric effects, influencing binding interactions in biological systems.

Counterion Effects: Trifluoroacetate vs. Other Salts

- Trifluoroacetate Salts : Compared to acetate or chloride salts, trifluoroacetate increases lipophilicity, enhancing membrane permeability. However, trifluoroacetate counterions may introduce toxicity concerns in pharmaceuticals. Lithium trifluoroacetate (LiTFA), for instance, is a solid with distinct handling protocols .

- Hydrogenation Reactivity: Trifluoroacetate esters, such as 2,2,2-trifluoroethyl trifluoroacetate, undergo hydrogenation under mild conditions (10 bar H₂, 40°C) to yield trifluoroethanol, suggesting that the trifluoroacetate group in the target compound may confer similar reactivity in catalytic environments .

Conformational Analysis of Ring Systems

- Azetidine Puckering: Azetidine’s small ring size leads to pronounced puckering, quantified using methods like Cremer-Pople parameters . This strain can destabilize the compound relative to larger rings.

- Piperidine Conformations : The 4-methylpiperidine moiety likely adopts a chair conformation, minimizing steric clashes. Substituted piperidines often exhibit equatorial preferences for bulky groups, influencing molecular interactions.

Research Findings and Data Tables

Table 1: Physical Properties of Trifluoroacetate Salts

Table 2: Reactivity of Trifluoroacetate-Containing Compounds

Table 3: Ring Puckering Parameters (Cremer-Pople)

| Ring System | Amplitude (Å) | Phase Angle (°) | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Azetidine | 0.5–0.7 | 0–180 | 25–30 | |

| Piperidine | 0.3–0.5 | Chair conformation | 1–5 |

Biological Activity

Azetidin-3-yl(4-methylpiperidin-1-yl)methanone 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, a piperidine ring, and a trifluoroacetate moiety. These structural components contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C12H16F3N2O2 |

| CAS Number | 2097951-88-5 |

| Molecular Weight | 286.26 g/mol |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell cycle regulation, particularly Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and mitotic progression. Inhibition of PLK4 can lead to cell cycle arrest in cancer cells, making this compound a candidate for cancer therapy .

- Receptor Interaction : The azetidine ring's strain may facilitate interactions with receptors or enzymes, leading to altered biochemical pathways. The trifluoroacetate group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, treatment with the compound resulted in a significant decrease in cell viability in PLK4-overexpressing cancer cells .

- Mechanistic Insights : The compound's ability to stabilize p53 levels upon centrosome removal indicates its role in enhancing the cellular stress response, which is particularly beneficial in p53-positive tumors .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Azetidin-3-yl(piperidin-1-yl)methanone | Lacks methyl group on piperidine | Lower potency against PLK4 |

| Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone | Fluorine substitution alters electronic properties | Similar activity but less selective |

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in clinical settings:

- Study on Tumor Growth Inhibition : A xenograft model study showed that administration of the compound significantly reduced tumor size compared to control groups. This effect was attributed to enhanced apoptosis and reduced mitotic activity in tumor cells .

- Safety Profile Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.